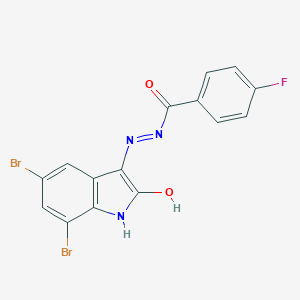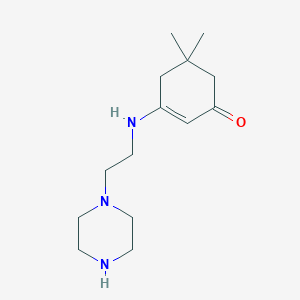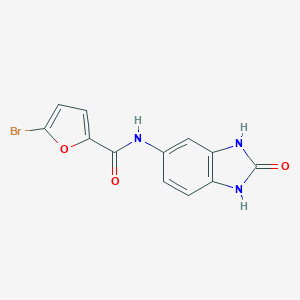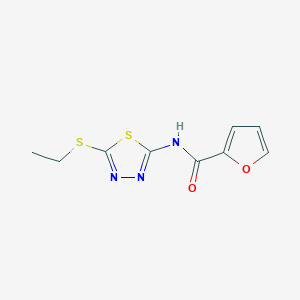
(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N'-(5,7-dibromo-2-oxoindolin-3-ylidene)-4-fluorobenzohydrazide is a useful research compound. Its molecular formula is C15H8Br2FN3O2 and its molecular weight is 441.05g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
- Kumar et al. (2013) synthesized a series of 5,7-dibromoisatin semicarbazones, closely related to the compound , and evaluated them for anticonvulsant and CNS depressant activities. They discovered that certain derivatives exhibited significant anticonvulsant effects with minimal neurotoxicity and CNS depressant effects, suggesting potential for epilepsy treatment (Kumar et al., 2013).
Anti-Cancer Activity
- El‐Faham et al. (2015) synthesized novel N′-(2-oxoindolin-3-ylidene) derivatives and assessed their anti-cancer activity. They found that some compounds displayed promising anti-cancer activities, particularly against human liver and leukemia cell lines (El‐Faham et al., 2015).
- Sirisoma et al. (2009) discovered a series of substituted N′-(2-oxoindolin-3-ylidene)benzohydrazides as inducers of apoptosis, identifying compounds with potent activity in various cancer cell lines. These compounds also acted as inhibitors of tubulin polymerization (Sirisoma et al., 2009).
Antimicrobial Activity
- Basavarajaiah and Mruthyunjayaswamy (2010) synthesized derivatives of (Z)-4-(4-substituted-thiazol-2-yl)-1-(2-oxoindolin-3-ylidene) semicarbazides and tested them for antimicrobial activities. They observed notable activity against various bacterial and fungal strains (Basavarajaiah & Mruthyunjayaswamy, 2010).
Corrosion Inhibition
- Ansari et al. (2015) studied Isatin-β-thiosemicarbzone derivatives as corrosion inhibitors for mild steel in acidic environments. Their findings suggest potential applications in industrial settings for protecting metal surfaces against corrosion (Ansari et al., 2015).
Propiedades
IUPAC Name |
N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2FN3O2/c16-8-5-10-12(11(17)6-8)19-15(23)13(10)20-21-14(22)7-1-3-9(18)4-2-7/h1-6,19,23H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBBHSZMPXQECM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(4-Benzoylphenyl)amino]-4-oxobutanoic acid](/img/structure/B437994.png)
![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B437995.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)
![2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B438007.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B438014.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)





![3-fluoro-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B438101.png)
![(2E)-5-ETHOXY-2-({[(THIOPHEN-2-YL)METHYL]AMINO}METHYLIDENE)-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE](/img/structure/B438103.png)
![2-[(4-Fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B438131.png)
